molecular formula C18H17FN4O4 B2856570 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide CAS No. 899978-54-2

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide

Cat. No.: B2856570
CAS No.: 899978-54-2
M. Wt: 372.356
InChI Key: VRBRLUIKMXVWKK-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is a chemical compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorophenylpiperazine with a suitable acylating agent, such as 2-nitrophenyl isocyanate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted piperazine derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, such as the development of new drugs.

  • Industry: It may find use in the production of advanced materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[4-(4-methylphenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide

  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide

Uniqueness: 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide stands out due to the presence of the fluorophenyl group, which can influence its chemical and biological properties. This fluorine atom can enhance the compound's binding affinity and selectivity towards certain targets, making it distinct from its non-fluorinated counterparts.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c19-13-5-7-14(8-6-13)21-9-11-22(12-10-21)18(25)17(24)20-15-3-1-2-4-16(15)23(26)27/h1-8H,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBRLUIKMXVWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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